REACTION_SMILES
|
[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:23][O:24][c:25]1[cH:26][cH:27][c:28]([C:29](=[O:30])[Cl:31])[cH:32][cH:33]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[cH:6][cH:7]1.[Cl:34][CH2:35][Cl:36]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][N:10]2[CH2:11][CH2:12][N:13]([C:29]([c:28]3[cH:27][cH:26][c:25]([O:24][CH3:23])[cH:33][cH:32]3)=[O:30])[CH2:14][CH2:15]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccc(CCN2CCNCC2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(=O)N2CCN(CCc3ccc(Cl)cc3)CC2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |